molecular formula C9H18ClNO4 B613071 (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride CAS No. 144313-55-3

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

Cat. No. B613071
CAS RN: 144313-55-3
M. Wt: 239.7
InChI Key: RKBSTOCWFXYRNS-RGMNGODLSA-N
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Description

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, also known as (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid HCl, is a synthetic amino acid derivative. It is a white crystalline solid used in biochemical research as a chiral building block for the synthesis of peptides and proteins. It is also used as a substrate for enzymes and in studies of enzymatic reactions. (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid HCl is an important tool in the field of synthetic biology, providing researchers with an efficient way to study the structure and function of proteins.

Scientific Research Applications

Peptide Synthesis

H-Glu-Otbu HCl is widely used in peptide synthesis . It is a building block in the production of peptides, which are short chains of amino acids. These peptides can be used in a variety of research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the production of novel biomaterials.

Neurotransmitter Research

H-Glu-Otbu HCl might be a valuable tool in research investigating glutamate signaling pathways. Glutamic acid is a major excitatory neurotransmitter in the central nervous system. The compound can be used to generate cell-permeable derivatives of glutamate, which can help researchers study the role of glutamate in neurological processes and disorders.

properties

IUPAC Name

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSTOCWFXYRNS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride

CAS RN

144313-55-3
Record name L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144313-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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